1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is a deuterated form of enalaprilat, which is the active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, Enalaprilat-D5, contains five deuterium atoms, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid involves the incorporation of deuterium atoms into the phenyl ring of enalaprilat. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to obtain the final product with the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Enalaprilat-D5 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of enalaprilat and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of enalaprilat.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and mechanisms of action.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing enalaprilat .
Mechanism of Action
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, Enalaprilat-D5 reduces the levels of angiotensin II, resulting in vasodilation, decreased blood pressure, and reduced fluid retention .
Comparison with Similar Compounds
Similar Compounds
Enalapril: The prodrug of enalaprilat, which is orally active and converted to enalaprilat in the body.
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form
Uniqueness
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is unique due to its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry. The presence of deuterium atoms allows for the differentiation of Enalaprilat-D5 from its non-deuterated counterpart, enabling precise quantification and analysis in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
LZFZMUMEGBBDTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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